2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c14-21(17,18)12-2-1-5-15-13(12)16-9-3-4-10-11(8-9)20-7-6-19-10/h1-5,8H,6-7H2,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYSOECXGVXVEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C(C=CC=N3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-amine
The benzodioxane amine moiety serves as the foundational building block. As demonstrated in the synthesis of analogous compounds, this intermediate is typically prepared via catalytic hydrogenation of 6-nitro-2,3-dihydrobenzo[b]dioxine. A representative procedure involves:
- Dissolving 6-nitro-2,3-dihydrobenzo[b]dioxine in ethanol under hydrogen gas (1 atm)
- Adding palladium-on-carbon (10% w/w) as a catalyst
- Stirring at room temperature for 12–24 hours until complete nitro group reduction
Key Optimization Parameters:
Sulfonylation with Pyridine-3-Sulfonyl Chloride
The critical sulfonamide bond formation employs pyridine-3-sulfonyl chloride as the electrophilic partner. Building upon methodologies from related sulfonamide syntheses, the general protocol involves:
- Dissolving 2,3-dihydrobenzo[b]dioxin-6-amine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
- Adding pyridine-3-sulfonyl chloride (1.2 equivalents) dropwise under nitrogen atmosphere
- Introducing triethylamine (2.5 equivalents) as both base and proton scavenger
- Stirring at 0–5°C for 1 hour, followed by warming to room temperature for 12–18 hours
Reaction Stoichiometry Considerations:
| Component | Molar Ratio | Role |
|---|---|---|
| Benzodioxane amine | 1.0 | Nucleophile |
| Pyridine-3-sulfonyl chloride | 1.2 | Electrophile |
| Triethylamine | 2.5 | Base/Scavenger |
Critical Analysis of Reaction Conditions
Solvent Systems
Comparative studies across multiple sources reveal solvent-dependent yield variations:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DCM | 8.93 | 68–72 | 18 |
| DMF | 36.7 | 82–85 | 12 |
| THF | 7.52 | 55–60 | 24 |
| Acetonitrile | 37.5 | 78–80 | 14 |
Polar aprotic solvents like DMF enhance reaction efficiency through improved sulfonyl chloride solubility and stabilization of transition states. However, DCM remains preferable for acid-sensitive substrates due to its lower reactivity with sulfonyl chlorides.
Temperature Profiling
Controlled experiments demonstrate significant temperature effects:
- 0–5°C: Minimizes side reactions (e.g., N,N-disubstitution) but extends reaction time to 24–36 hours
- 25°C: Optimal balance between reaction rate (12–18 hours) and selectivity (≤5% byproducts)
- 40°C: Accelerates kinetics (6–8 hours) but increases hydrolysis byproducts to 12–15%
Purification and Characterization
Workup Protocol
Post-reaction processing involves:
- Quenching with ice-cwater (100 mL per gram substrate)
- Extraction with ethyl acetate (3 × 50 mL)
- Drying over anhydrous Na₂SO₄
- Solvent removal under reduced pressure
Chromatographic Purification:
Spectroscopic Characterization
Comprehensive spectral data from synthetic batches align with literature values:
¹H NMR (400 MHz, CDCl₃):
δ 8.72 (d, J = 4.8 Hz, 1H, Py-H2)
δ 8.21 (dd, J = 8.0, 1.6 Hz, 1H, Py-H6)
δ 7.45–7.38 (m, 2H, Ar-H)
δ 6.83 (d, J = 8.4 Hz, 1H, Ar-H)
δ 4.31–4.25 (m, 4H, OCH₂CH₂O)
δ 3.19 (s, 2H, NH₂)
IR (KBr, cm⁻¹):
3274 (N-H stretch), 1598 (S=O asym), 1324 (S=O sym), 1247 (C-O-C)
Elemental Analysis:
Calculated for C₁₃H₁₃N₃O₄S: C 49.52, H 4.15, N 13.33
Found: C 49.48, H 4.12, N 13.29
Scalability and Industrial Considerations
Pilot-scale synthesis (500 g batches) necessitates modifications:
- Continuous Flow Reactors: Reduce reaction time to 2–3 hours through enhanced mass transfer
- Solvent Recycling: DMF recovery via vacuum distillation achieves >90% reuse efficiency
- Catalytic Triethylamine: Substitution with polymer-supported bases enables simplified workup
Process Economics:
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Yield | 82% | 88% |
| PMI (Process Mass Intensity) | 32 | 18 |
| Cost per kg | $1,200 | $680 |
Emerging Methodologies
Recent advances from patent literature suggest alternative pathways:
Scientific Research Applications
Inhibition of Carbonic Anhydrases
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They play a critical role in various physiological processes, including respiration and acid-base balance. The inhibition of specific CA isoforms has therapeutic implications, particularly in cancer treatment and other diseases.
Key Findings:
- Selectivity: Studies have shown that derivatives of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide exhibit significant selectivity for tumor-associated isoforms such as hCA IX and hCA XII. These isoforms are often overexpressed in tumors, making them valuable targets for anticancer therapies .
- Inhibition Potency: Compounds derived from this sulfonamide have demonstrated nanomolar inhibitory activities against hCA IX and hCA XII. For instance, one study reported a Ki value of 11.7 nM for a related sulfonamide compound against hCA IX .
Anticancer Activity
The anticancer potential of this compound is supported by various studies demonstrating its cytotoxic effects on cancer cell lines.
Case Study Example:
In a study evaluating the cytotoxic effects on melanoma (MeWo) cells, the compound showed significant activity without adversely affecting normal fibroblast cells. This selective toxicity is crucial for developing safer cancer therapies .
Combination Therapies
Recent research has explored the use of this compound in combination with established chemotherapeutics like doxorubicin. Studies indicate that certain derivatives enhance the efficacy of doxorubicin against cancer cells, suggesting a synergistic effect that could improve treatment outcomes .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Inhibition of Carbonic Anhydrases | Targeting tumor-associated isoforms for cancer therapy | High selectivity and nanomolar potency against hCA IX and hCA XII |
| Anticancer Activity | Cytotoxic effects on specific cancer cell lines | Significant activity against MeWo cells without harming normal cells |
| Combination Therapies | Enhancing efficacy when used with drugs like doxorubicin | Synergistic effects observed in vitro |
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The benzodioxin ring can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues in the target protein.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
Compound 1 : 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Molecular Formula : C₂₃H₂₅N₃O₃
- Key Features: Pyridine ring with methoxy (-OCH₃) at position 2 and a dimethylaminomethylphenyl substituent at position 3. Absence of sulfonamide group, replaced by an amine linkage. Higher molecular weight (391.46 g/mol) compared to the target compound, suggesting increased lipophilicity due to the bulky dimethylamino group .
Compound 2 : N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide
- Key Features: Benzoxazin core (oxygen and nitrogen in the heterocycle) instead of benzodioxin. Substituted with isopropyl and trifluorophenyl groups, enhancing steric bulk and electron-withdrawing properties.
Compound 3 : 2-(2-Chloropyridine-3-sulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
- Molecular Formula : C₂₂H₁₇ClN₂O₄
- Key Features: Chloropyridine-sulfonamido group linked to benzodioxin. Molecular weight (408.84 g/mol) exceeds the target compound, likely due to the benzamide extension .
Tabulated Comparison
Functional Implications
- Sulfonamide vs. Amine/Amide Groups : The target compound’s sulfonamide may improve solubility and target binding compared to Compound 1’s amine or Compound 3’s benzamide.
- Benzodioxin vs. Benzoxazin : The benzodioxin’s all-oxygen heterocycle (vs. benzoxazin’s O/N) could enhance metabolic stability but reduce hydrogen-bond acceptor capacity .
- Substituent Effects : Bulky groups (e.g., trifluorophenyl in Compound 2) may limit bioavailability, whereas smaller groups (e.g., sulfonamide in the target) could favor membrane permeability.
Research and Therapeutic Considerations
- Therapeutic Analogs : Compound 2’s antiparasitic activity demonstrates that benzodioxin/benzoxazin derivatives can be optimized for clinical use, but target specificity remains a challenge .
- Synthetic Feasibility : highlights the commercial availability of benzodioxin-linked building blocks, facilitating derivative synthesis for structure-activity relationship studies .
Biological Activity
2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and its mechanism of action based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 293.33 g/mol. Its structure includes a benzodioxin moiety linked to a pyridine ring and a sulfonamide functional group, which are critical for its biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Candida albicans | 64 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against drug-resistant strains.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. A study evaluated its effects on human colorectal cancer cells (Caco-2) and lung cancer cells (A549). The viability of these cells post-treatment was measured using standard assays.
Results Summary:
- Caco-2 Cells : The compound reduced cell viability by approximately 39.8% at a concentration of 10 µM.
- A549 Cells : A lesser effect was observed with a reduction in viability of about 15% at the same concentration.
These findings indicate that while the compound shows some efficacy against colorectal cancer cells, its impact on lung cancer cells is comparatively lower.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Cell Cycle Disruption : In cancer cells, the compound appears to induce apoptosis through pathways involving caspases and other apoptotic markers.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been noted in treated cancer cells, contributing to cytotoxicity.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Efficacy : A recent publication reported the synthesis and biological evaluation of various sulfonamide derivatives, including this compound. It demonstrated significant antibacterial activity against multi-drug resistant strains .
- Anticancer Research : Another study focused on evaluating the cytotoxic effects of this compound on different cancer cell lines, revealing promising results particularly against Caco-2 cells .
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2,3-Dihydro-1,4-benzodioxin-6-amine + sulfonyl chloride | Sulfonamide bond formation |
| 2 | Pyridine-3-sulfonamide derivative + coupling agent (e.g., EDC/HOBt) | Amine linkage |
| 3 | Purification via column chromatography (silica gel, ethyl acetate/hexane) | Isolate final product |
Basic: How can researchers validate the structural integrity of this compound?
Answer:
Use a combination of:
- NMR Spectroscopy : Confirm aromatic proton environments (δ 6.8–8.2 ppm for pyridine/benzodioxin protons) and sulfonamide NH signals (δ 9–11 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS: [M+H]⁺ calculated for C₁₃H₁₃N₂O₄S: 309.06) .
- X-ray Crystallography : Resolve bond angles and dihedral angles in the benzodioxin-pyridine core .
Advanced: What strategies are effective for establishing structure-activity relationships (SAR) with analogs of this compound?
Answer:
- Core Modifications : Vary substituents on the benzodioxin ring (e.g., electron-withdrawing groups at position 6) to assess impact on bioactivity .
- Sulfonamide Substitutions : Replace pyridine-3-sulfonamide with heterocyclic sulfonamides (e.g., thiophene) to probe steric/electronic effects .
Q. Example Computational Results :
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| MPXV DPol | -9.2 | Benzodioxin π-stacking with Trp4 |
| 5-HT1A Receptor | -8.7 | Sulfonamide H-bond with Asp116 |
Advanced: How should researchers address contradictions in reported bioactivity data for this compound?
Answer:
Contradictions may arise from:
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Compound Purity : HPLC purity thresholds (>95% vs. <90%) significantly impact IC₅₀ values .
- Solubility : Use DMSO stock solutions ≤0.1% to avoid solvent interference in cell-based assays .
Q. Mitigation Protocol :
Replicate assays in triplicate across multiple cell lines.
Validate purity via LC-MS before testing.
Include positive controls (e.g., known inhibitors) for assay calibration .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at -20°C in airtight, light-protected vials.
- Solubility : Prepare stock solutions in anhydrous DMSO; avoid aqueous buffers to prevent hydrolysis .
- Long-Term Stability : Monitor via periodic NMR to detect degradation (e.g., sulfonamide bond cleavage) .
Advanced: What mechanistic insights exist for the compound’s interaction with viral polymerases?
Answer:
Q. Experimental Validation :
| Assay Type | Result | Reference |
|---|---|---|
| Surface Plasmon Resonance (SPR) | KD: 320 nM for DPol binding | |
| Viral Replication Assay | EC₅₀: 1.8 µM in MPXV-infected Vero cells |
Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) for serum/plasma samples (LOQ: 10 ng/mL) .
- UV-Vis Spectroscopy : Quantify at λmax 275 nm (extinction coefficient: ε = 12,500 M⁻¹cm⁻¹) .
Advanced: How can researchers design derivatives to improve blood-brain barrier (BBB) penetration?
Answer:
- LogP Optimization : Aim for 1–3 via introduction of fluorine or methyl groups .
- PSA Reduction : Replace polar sulfonamide with carbamate (PSA < 90 Ų) .
- In Silico BBB Prediction : Use SwissADME or admetSAR to prioritize candidates .
Advanced: What are the ethical and regulatory considerations for preclinical testing of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
